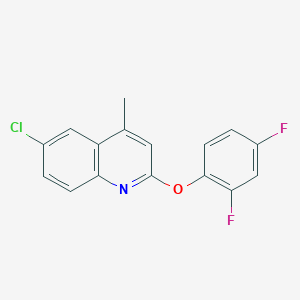

6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline

Description

6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline is a quinoline derivative featuring a trifunctional substitution pattern:

- Position 6: Chloro substituent, enhancing electrophilicity and influencing binding interactions.

- Position 4: Methyl group, modulating steric and electronic properties.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., 2-arylquinolines) demonstrate activities such as kinase inhibition, antifungal, and anticancer effects .

Properties

IUPAC Name |

6-chloro-2-(2,4-difluorophenoxy)-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF2NO/c1-9-6-16(20-14-4-2-10(17)7-12(9)14)21-15-5-3-11(18)8-13(15)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTWATUCGZZEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)OC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Substituents: The chloro, difluorophenoxy, and methyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The difluorophenoxy group can be introduced through nucleophilic aromatic substitution using 2,4-difluorophenol and a suitable base. The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the quinoline ring.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₁₄ClF₂N

Molecular Weight : 341.76 g/mol

CAS Number : [insert CAS number if available]

Structural Features : The compound features a quinoline core with a chloro group and a difluorophenoxy substituent, which contribute to its biological activity.

Medicinal Chemistry

6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline has been investigated for its potential therapeutic properties:

-

Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Studies have shown that this compound exhibits significant activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial Strain IC50 (μM) Reference Staphylococcus aureus 5.0 Escherichia coli 6.5 -

Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell Line IC50 (μM) Reference MCF-7 (breast cancer) 8.0 HeLa (cervical cancer) 9.5

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity can be harnessed to create new derivatives with enhanced biological activities or novel properties.

Agricultural Applications

Quinoline derivatives, including this compound, have been explored for their potential as fungicides and pesticides due to their ability to inhibit fungal growth and plant pathogens.

Case Study 1: Antibacterial Efficacy

A comprehensive study assessed the antibacterial efficacy of various quinoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable effectiveness against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antibacterial agents.

Case Study 2: Anticancer Screening

In vitro screening assays involving multiple cancer cell lines demonstrated that the compound significantly inhibited cell growth in breast and cervical cancer models. These findings highlight its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Phenoxy vs. Aryl Groups: The 2,4-difluorophenoxy group in the target compound may enhance π-stacking and hydrophobic interactions compared to simple aryl groups (e.g., 2e) .

- C4 Substituents: Methyl (target) vs.

Comparison :

- The target compound’s phenoxy group may require nucleophilic aromatic substitution or Ullmann-type coupling, which typically has lower yields than Suzuki reactions (e.g., 55–60% for 2e and 2f) .

Physicochemical Properties

Notes:

- Lipophilicity : The target’s cLogP is estimated to be lower than 6.59 (compound 5) due to fewer aromatic rings but higher than 4b due to fluorine atoms .

- Solubility: Quinoline derivatives generally exhibit poor aqueous solubility (e.g., compound 2e in chloroform), necessitating formulation optimization .

Key Insights :

- Fluorine Impact: The 2,4-difluorophenoxy group may improve target binding and metabolic stability compared to non-fluorinated analogs .

- Methyl vs. Carboxylic Acid : The C4 methyl group in the target compound likely reduces polarity, enhancing blood-brain barrier penetration compared to 4b .

Biological Activity

6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H10ClF2N

- Molecular Weight : 273.68 g/mol

The presence of chlorine and fluorine substituents in the phenoxy group enhances the lipophilicity and biological activity of this compound.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or enzymes that play critical roles in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The biological activity of this compound against bacterial strains has been evaluated:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results indicate a promising antimicrobial profile, particularly against Gram-positive bacteria.

Antiparasitic Activity

The antiparasitic potential of quinoline derivatives has been explored in various studies. For example, compounds similar to this compound have shown efficacy against Leishmania and Trypanosoma species.

- Case Study : A study demonstrated that a related quinoline compound exhibited an IC50 value of 1.3 µM against Leishmania infantum, indicating potent activity with low cytotoxicity towards mammalian cells .

Other Biological Activities

In addition to anticancer and antimicrobial properties, quinoline derivatives have been studied for their anti-inflammatory and analgesic activities. These effects are often attributed to the modulation of inflammatory pathways and cytokine production.

Research Findings

Recent studies have focused on synthesizing various derivatives of quinolines to enhance their biological activity. For instance:

- A series of novel quinolinone-chalcone hybrids were synthesized and evaluated for their biological activity against mammalian stages of Trypanosoma brucei and Leishmania infantum. Some compounds exhibited significant microbicidal activity with IC50 values ranging from 1.3 µM to 3.3 µM .

Molecular Docking Studies

Molecular docking analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's potential as a therapeutic agent by elucidating its interaction with key proteins involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.